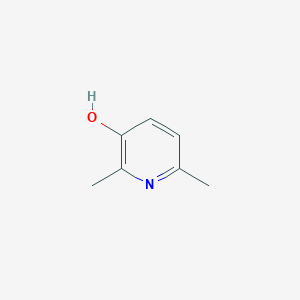

2,6-Dimethyl-3-hydroxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-7(9)6(2)8-5/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJAKKATFMFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149946 | |

| Record name | 2,6-Dimethyl-3-oxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-43-6 | |

| Record name | 2,6-Dimethyl-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-3-oxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1122-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-3-oxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-3-OXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z5V74623S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dimethyl-3-hydroxypyridine (CAS No: 1122-43-6), a heterocyclic organic compound of interest in various research and development domains. This document collates available quantitative data, details common experimental protocols for their determination, and presents a logical workflow for its physicochemical characterization.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a ready reference for researchers.

Table 1: Identification and Structural Properties

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| CAS Number | 1122-43-6 |

| IUPAC Name | 2,6-dimethylpyridin-3-ol |

| Synonyms | 3-Hydroxy-2,6-dimethylpyridine, 2,6-Lutidin-3-ol |

Table 2: Quantitative Physicochemical Properties

| Property | Value |

| Melting Point | 210-212 °C |

| Boiling Point | 278.9 ± 35.0 °C at 760 mmHg |

| Density | 1.083 ± 0.06 g/cm³ (Predicted) |

| Flash Point | 122.4 °C |

| Vapor Pressure | 0.00246 mmHg at 25°C |

| XLogP3 | 1.3 |

| pKa | 5.77 (for 2,6-dimethylpyridine, indicative for the class) |

| Water Solubility | Data not readily available. General solubility tests are recommended. |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1][2]

-

Apparatus: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus with a heating block.[3]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[3]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]

Methodology: Micro Boiling Point Determination (Thiele Tube or Aluminum Block)

-

Sample Preparation: A small amount of liquid this compound (if melted) or a solution in a high-boiling solvent is placed in a small test tube or fusion tube.[7][8]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.[5][7]

-

Heating: The apparatus (e.g., Thiele tube with oil or an aluminum block) is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[5][8]

-

Observation: The heating is stopped when a steady stream of bubbles emerges from the capillary. The liquid will then begin to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pyridinol derivative, it quantifies the tendency of the hydroxyl proton to dissociate and the pyridinic nitrogen to be protonated.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent. The ionic strength is kept constant using a background electrolyte like KCl.[10][11]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa range.[10][11]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[10]

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[12] For pyridine derivatives, NMR spectroscopy can also be used to determine pKa by observing the chemical shift changes of protons adjacent to the nitrogen atom as a function of pH.[13]

Solubility Determination

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.

Methodology: Qualitative and Quantitative Assessment

-

Qualitative Solubility: A small, measured amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated, and the substance is classified as soluble, partially soluble, or insoluble based on visual observation.[14][15] This can be performed with a range of solvents to establish a solubility profile.

-

Quantitative Solubility (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

LogP Determination

The partition coefficient (LogP) represents the ratio of the concentration of a compound in a biphasic system of two immiscible liquids, typically octanol and water. It is a key indicator of a molecule's lipophilicity.

Methodology: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation.[16][17]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually octanol). This solution is then mixed with the other phase in a separatory funnel.[16]

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.[16][17]

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC, or for fluorinated compounds, 19F NMR).[18][19]

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic compound like this compound.

As of now, specific signaling pathways for this compound are not well-documented in publicly available literature. Research on related dimethylpyridine derivatives has explored their potential as cyclooxygenase (COX) inhibitors, suggesting a possible role in inflammatory pathways, but direct evidence for this compound is lacking.[20] Further biological screening and molecular docking studies would be required to elucidate its specific biological targets and signaling cascades.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. byjus.com [byjus.com]

- 13. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scribd.com [scribd.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. jove.com [jove.com]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,6-Dimethyl-3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-3-hydroxypyridine, a heterocyclic compound of interest in various scientific domains. This document covers its fundamental chemical identity, including its CAS number and synonyms, alongside a summary of its key physicochemical properties. Detailed experimental protocols for its synthesis are presented, drawing from established methodologies for related pyridine derivatives. Furthermore, this guide explores the compound's potential biological activities, with a focus on its antioxidant and neuroprotective properties, and delves into the putative signaling pathways, such as the PI3K/Akt/mTOR pathway, that may mediate its effects.

Chemical Identity and Properties

CAS Number: 1122-43-6[1][2][3]

Synonyms:

Molecular Formula: C₇H₉NO[2][4]

Molecular Weight: 123.15 g/mol [3][4]

Physicochemical Data:

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | 210-212 °C | [1] |

| Boiling Point | 278.9 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.083 ± 0.06 g/cm³ (Predicted) | [4][6] |

| pKa | 10.72 ± 0.10 (Predicted) | [6] |

| Physical Form | Solid | [1] |

| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated) | [6] |

Synthesis of this compound

Proposed Experimental Protocol (Adapted from the Synthesis of 2,6-Dimethylpyridine):

This protocol outlines the synthesis of a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine.

Step 1: Synthesis of 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine

-

In a 1-liter flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate in an ice bath.

-

To the cooled ethyl acetoacetate, add 152 g (2 moles) of a 40% aqueous formaldehyde solution and 20-25 drops of diethylamine.

-

Maintain the flask in the ice bath for six hours, then allow it to stand at room temperature for 40-45 hours.

-

Separate the resulting two layers. Extract the aqueous layer with 50 cc of ether and add the ether extract to the oily layer.

-

Dry the combined organic solution over 30 g of calcium chloride.

-

Remove the ether by distillation on a steam bath.

-

Dilute the residue (approximately 500 g) with an equal volume of alcohol and cool thoroughly in an ice bath.

-

Pass ammonia gas through the mixture until the solution is saturated (this may take 4-8 hours), keeping the flask in the ice bath.

-

Allow the ammoniacal alcoholic solution to stand at room temperature for 40-45 hours.

-

Evaporate most of the alcohol. Cool the residue and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration.

Step 2: Oxidation to 3,5-dicarbethoxy-2,6-dimethylpyridine

-

To 200 g (0.79 mole) of the dihydropyridine ester in a 5-liter flask, add a mixture of 270 g of water, 72 g of concentrated nitric acid (sp. gr. 1.42), and 78 g of concentrated sulfuric acid.

-

Heat the flask cautiously while swirling. Be mindful of potential foaming.

-

After the initial reaction subsides (10-15 minutes), add 500 cc of water and 500 g of finely chopped ice.

-

Make the solution strongly alkaline with ammonium hydroxide (sp. gr. 0.90).

-

Filter the precipitated 3,5-dicarbethoxy-2,6-dimethylpyridine with suction and dry on a porous plate.

Step 3: Saponification and Decarboxylation to 2,6-Dimethylpyridine

-

Dissolve 130 g (0.52 mole) of the ester in 400 cc of ethyl alcohol in a two-necked 2-liter flask equipped with a dropping funnel and a reflux condenser.

-

Heat the solution to boiling and add a solution of 78.5 g (1.4 moles) of potassium hydroxide in 400 cc of alcohol in three portions, boiling until any precipitate redissolves after each addition.

-

After the final addition, boil the reaction mixture for an additional 40 minutes.

-

Pour the hot contents into an evaporating dish and evaporate the alcohol on a steam bath.

-

Pulverize the dry salt and mix it thoroughly with 390 g of calcium oxide in a 2-liter copper retort.

-

Heat the retort with a Meker burner and collect the distillate.

-

Remove any material distilling under 90°C.

-

Allow the residue to stand over solid potassium hydroxide for twelve hours and then fractionate to obtain 2,6-dimethylpyridine.

Note on Hydroxylation: To obtain the target molecule, this compound, a hydroxylation step would be necessary. This could potentially be achieved through various methods, such as electrophilic aromatic substitution on the 2,6-dimethylpyridine ring system, although specific conditions would need to be optimized.

Biological Activity and Potential Applications

While specific experimental data for this compound is limited, the broader class of 3-hydroxypyridine derivatives has demonstrated significant potential as both antioxidant and neuroprotective agents.

Antioxidant Activity

The antioxidant properties of 3-hydroxypyridine derivatives are generally attributed to their ability to scavenge free radicals and chelate metal ions.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Assay Procedure:

-

Add a specific volume of the test compound solution (at various concentrations) to the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A blank containing the solvent instead of the test compound is used as a control.

-

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Neuroprotective Effects and Signaling Pathways

The neuroprotective effects of various compounds are often mediated through the modulation of key intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its activation is a common mechanism for neuroprotection.

Logical Workflow: Investigating Neuroprotective Mechanism

The following diagram illustrates a logical workflow for investigating the neuroprotective mechanism of a compound like this compound, focusing on the PI3K/Akt/mTOR pathway.

Caption: A logical workflow for investigating the neuroprotective mechanism of a compound.

Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway Activation

-

Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) and treat them with the desired concentrations of this compound, with or without an induced stressor (e.g., H₂O₂ or glutamate).

-

Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, mTOR, and their downstream targets (e.g., p-Akt Ser473, total Akt, p-mTOR Ser2448, total mTOR).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation state of the pathway.

Conclusion

This compound is a pyridine derivative with potential applications in fields requiring antioxidant and neuroprotective agents. While direct experimental data on its biological activities are still emerging, its structural similarity to other bioactive 3-hydroxypyridines suggests it is a promising candidate for further investigation. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize and evaluate the therapeutic potential of this compound. Future studies should focus on obtaining specific quantitative data on its antioxidant efficacy and elucidating the precise molecular mechanisms underlying its potential neuroprotective effects, particularly its interaction with the PI3K/Akt/mTOR signaling pathway.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. dpph assay ic50: Topics by Science.gov [science.gov]

- 4. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]

- 5. Roles of mTOR Signaling in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Tautomerism in 2,6-Dimethyl-3-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 2,6-dimethyl-3-hydroxypyridine. While direct quantitative data for this specific derivative is limited in publicly accessible literature, this document extrapolates from the well-studied tautomerism of the parent compound, 3-hydroxypyridine, to provide a robust framework for understanding its chemical behavior. This guide covers the fundamental principles of its keto-enol tautomerism, detailed experimental protocols for characterization, and potential biological relevance, making it a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to Tautomerism in 3-Hydroxypyridines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical concept in the study of heterocyclic compounds. For 3-hydroxypyridines, the principal tautomeric forms are the enol (hydroxypyridine) form and the keto (pyridinone) form, which exists as a zwitterion. The position of this equilibrium is highly sensitive to the surrounding environment, including solvent polarity and the presence of substituents on the pyridine ring.

The tautomeric equilibrium of 3-hydroxypyridine itself has been a subject of extensive study. In aqueous solutions, the zwitterionic keto form is significantly stabilized by hydrogen bonding, leading to a substantial population of both tautomers. Conversely, in non-polar solvents, the enol form is generally favored. The introduction of methyl groups at the 2- and 6-positions is expected to influence the electronic properties and steric environment of the ring, thereby subtly altering the tautomeric preference.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion between the hydroxy (enol) form and the zwitterionic pyridone (keto) form.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomerism

Table 1: Tautomeric Equilibrium Constants (KT) for 3-Hydroxypyridine in Various Solvents

| Solvent | Dielectric Constant (ε) | KT ([Zwitterion]/[Enol]) | Reference |

| Water | 78.5 | ~1.0 - 1.5 | [1] |

| Methanol | 32.7 | < 1 | [2] |

| Ethanol | 24.6 | < 1 | [2] |

| Dioxane | 2.2 | << 1 | [1] |

| Cyclohexane | 2.0 | << 1 | [3] |

Experimental Protocols for Tautomerism Studies

The investigation of tautomeric equilibria in hydroxypyridines employs a combination of spectroscopic and computational methods.

Spectroscopic Methods

-

UV-Vis Spectroscopy: This is a primary technique for quantifying the tautomeric ratio in solution. The enol and zwitterionic forms exhibit distinct absorption maxima. For instance, in aqueous solutions of 3-hydroxypyridine, the enol form typically shows an absorption band around 280 nm, while the zwitterion displays bands at approximately 245 nm and 315 nm.[3] By analyzing the intensities of these bands, the equilibrium constant can be determined.

Protocol Outline:

-

Prepare solutions of this compound in various solvents of interest at a known concentration (typically in the range of 10-4 to 10-5 M).

-

Record the UV-Vis absorption spectra over a range of ~200-400 nm.

-

Deconvolute the overlapping spectra to determine the absorbance of each tautomer.

-

Calculate the molar extinction coefficients for each tautomer, often with the aid of locked N-methyl and O-methyl derivatives which represent the individual tautomeric forms.

-

Determine the concentration of each tautomer and calculate the equilibrium constant, KT.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide structural information to distinguish between tautomers. Chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. However, if the rate of interconversion is fast on the NMR timescale, an averaged spectrum is observed. In such cases, variable temperature NMR studies can be employed to slow the exchange and resolve the signals of the individual tautomers.

Computational Methods

-

Density Functional Theory (DFT): Quantum chemical calculations are powerful tools for predicting the relative stabilities of tautomers in both the gas phase and in solution (using solvent models like the Polarizable Continuum Model - PCM). These calculations can provide insights into the geometric and electronic structures of the tautomers and the transition state for their interconversion.

Protocol Outline:

-

Construct the 3D structures of the enol and keto tautomers of this compound.

-

Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Calculate the Gibbs free energies of both tautomers in the gas phase and in various solvents using a continuum solvation model.

-

The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant (KT = e-ΔG/RT).

-

Caption: General experimental workflow for studying tautomerism.

Potential Biological Significance

While no specific signaling pathways involving this compound have been definitively elucidated, derivatives of dimethylpyridine have shown a range of biological activities. The ability of the 3-hydroxy group to act as a hydrogen bond donor and acceptor, coupled with the modulation of its acidity and electronic properties through tautomerism, suggests potential interactions with biological macromolecules.

Studies on related dimethylpyridine derivatives have indicated potential roles as cyclooxygenase (COX) inhibitors and have shown antioxidant and anticancer activities.[4] The tautomeric equilibrium can significantly influence the molecule's shape, polarity, and hydrogen bonding capabilities, which are critical for receptor binding and enzyme inhibition.

Caption: Postulated influence of tautomerism on biological activity.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical identity, profoundly influencing its physical, chemical, and potentially biological properties. While specific quantitative data for this derivative remains to be fully explored, the principles established for the parent 3-hydroxypyridine molecule provide a solid foundation for its study. The experimental and computational protocols outlined in this guide offer a clear roadmap for researchers to quantitatively and qualitatively characterize the tautomeric equilibrium of this and related compounds. A deeper understanding of this phenomenon is essential for the rational design of novel therapeutics and functional molecules based on the hydroxypyridine scaffold.

References

- 1. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,6-Dimethyl-3-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-dimethyl-3-hydroxypyridine, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document details the expected data from key analytical techniques, provides in-depth experimental protocols, and visualizes relevant workflows and pathways to support research and development activities.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from available spectral databases and predictive models based on analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Assignment |

| ~7.01 (d, J=8.4 Hz, 1H) | H4 |

| ~6.85 (d, J=8.4 Hz, 1H) | H5 |

| ~5.50 (s, 1H) | OH |

| ~2.45 (s, 3H) | C6-CH₃ |

| ~2.40 (s, 3H) | C2-CH₃ |

Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Broad | O-H stretch (phenolic) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (methyl) |

| 1600-1550 | Strong | C=C and C=N stretching (pyridine ring) |

| 1470-1430 | Medium | C-H bend (methyl) |

| 1300-1200 | Strong | C-O stretch (phenolic) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

Source: Adapted from available spectral data for this compound.[1]

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 123 | 100 | [M]⁺ (Molecular Ion) |

| 108 | ~40 | [M - CH₃]⁺ |

| 94 | ~30 | [M - CHO]⁺ |

| 80 | ~25 | [M - CH₃ - CO]⁺ |

Source: Adapted from available spectral data for this compound.[2]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Solvent | Transition |

| ~280 | Ethanol | π → π |

| ~320 | Ethanol | n → π |

Note: Expected absorption maxima based on the UV spectra of similar hydroxypyridine derivatives.[3]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

5 mm NMR tube

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Key parameters to consider are the number of scans (typically 16-64) and the relaxation delay (1-2 seconds).[4]

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on established correlations and comparison with related structures.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Potassium Bromide (KBr) Pellet Technique [6][7][8]

Materials:

-

This compound sample (1-2 mg)

-

FTIR grade Potassium Bromide (KBr) powder (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure:

-

Grinding: Place 1-2 mg of the solid sample into a clean agate mortar.

-

Mixing: Add 100-200 mg of dry KBr powder to the mortar and grind the mixture thoroughly to a fine, homogeneous powder.[9]

-

Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Run a background spectrum with an empty sample holder.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

-

This compound sample

-

Mass Spectrometer with an EI source

-

Volatile solvent (if required for sample introduction)

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe is typically used. The sample is vaporized by heating.[10]

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11][12]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[13]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information by identifying characteristic neutral losses.[14][15]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions in this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer to record a baseline.[16]

-

Sample Measurement: Fill another quartz cuvette with the sample solution and place it in the sample beam.

-

Spectrum Acquisition: Scan the sample over the appropriate wavelength range (e.g., 200-400 nm for aromatic compounds) to obtain the UV-Vis absorption spectrum.[17][18]

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and correlate them to the electronic transitions within the molecule.

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Postulated Catabolic Pathway of a Related Hydroxypyridine

While specific signaling pathways for this compound are not extensively documented, the catabolism of related hydroxypyridines, such as 4-hydroxypyridine, has been studied. The following diagram illustrates a plausible degradation pathway initiated by hydroxylation, a common metabolic step for such compounds.[19][20]

References

- 1. This compound(1122-43-6) IR Spectrum [m.chemicalbook.com]

- 2. This compound(1122-43-6) MS spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. fiveable.me [fiveable.me]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. repository.up.ac.za [repository.up.ac.za]

- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2,6-Dimethyl-3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,6-dimethyl-3-hydroxypyridine. Due to the limited availability of specific, experimentally verified public data for this compound, this document presents predicted spectral data based on established principles of NMR spectroscopy and data from analogous compounds. It also outlines a detailed experimental protocol for acquiring high-quality NMR spectra and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Introduction

This compound is a substituted pyridine derivative of interest in various fields of chemical and pharmaceutical research. The structural elucidation and purity assessment of such compounds heavily rely on spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy being among the most powerful tools. This guide serves as a practical resource for researchers working with this compound, providing a foundational understanding of its expected NMR characteristics.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift databases, empirical substituent effects for pyridine rings, and data from structurally related compounds. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

It is also crucial to consider the possibility of tautomerism in 3-hydroxypyridine derivatives. This compound can exist in equilibrium with its pyridin-3(2H)-one tautomer. The position of this equilibrium is influenced by the solvent and temperature, which can significantly affect the observed NMR spectra, potentially showing signals for both tautomers or an averaged spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals for two aromatic protons and two methyl groups, in addition to the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 2-CH₃ | 2.3 - 2.5 | Singlet (s) | - | 3H |

| 6-CH₃ | 2.3 - 2.5 | Singlet (s) | - | 3H |

| H-4 | 6.8 - 7.0 | Doublet (d) | 8.0 - 9.0 | 1H |

| H-5 | 7.0 - 7.2 | Doublet (d) | 8.0 - 9.0 | 1H |

| 3-OH | 8.0 - 10.0 | Broad Singlet (br s) | - | 1H |

The chemical shifts of the methyl groups at positions 2 and 6 are expected to be similar. The aromatic protons H-4 and H-5 will likely appear as doublets due to coupling with each other. The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| 2-CH₃ | 18 - 22 |

| 6-CH₃ | 18 - 22 |

| C-2 | 150 - 155 |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 150 - 155 |

The chemical shifts of the quaternary carbons C-2, C-3, and C-6 are expected to be in the downfield region of the aromatic spectrum. The carbons of the methyl groups will appear in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts and the position of the tautomeric equilibrium. For resolving the hydroxyl proton, DMSO-d₆ is often a good choice.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents (δ = 0.00 ppm for both ¹H and ¹³C), for accurate chemical shift referencing.

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption line shapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and list the chemical shifts of all peaks.

-

Coupling Constant Analysis (¹H NMR): Measure the coupling constants (J-values) for multiplet signals.

Mandatory Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering system used for NMR peak assignments.

Caption: Structure of this compound with atom numbering.

General NMR Experimental Workflow

The following flowchart illustrates the general workflow for acquiring and analyzing NMR data.

Caption: General workflow for NMR data acquisition and analysis.

A Technical Guide to the Crystal Structure Determination of 2,6-Dimethyl-3-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of 2,6-Dimethyl-3-hydroxypyridine. While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this document outlines the established experimental protocols for the crystallization and X-ray diffraction analysis of small organic molecules, using data from closely related compounds as a reference.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for planning crystallization experiments, including solvent selection and temperature control.

| Property | Value |

| CAS Number | 1122-43-6[1] |

| Molecular Formula | C₇H₉NO[1] |

| Molecular Weight | 123.15 g/mol [1] |

| Melting Point | 210-212 °C |

| Boiling Point | 278.9 ± 35.0 °C at 760 mmHg |

| IUPAC Name | 2,6-dimethylpyridin-3-ol |

Experimental Protocols

The determination of a small molecule's crystal structure via X-ray crystallography involves two primary stages: the growth of high-quality single crystals and the analysis of those crystals using X-ray diffraction.

1. Crystal Growth of this compound

The successful growth of single crystals is often the most challenging step.[2] The purity of the compound is paramount for obtaining crystals suitable for diffraction.[3][4] Common methods for the crystallization of small organic molecules include:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent.[5] The choice of solvent is critical; it should be one in which the compound is moderately soluble.[5] The solution is filtered to remove any particulate matter and left in a loosely covered container to allow the solvent to evaporate slowly over several days.[5] This gradual increase in concentration promotes the formation of a limited number of large, well-ordered crystals.[4][5]

-

Vapor Diffusion: This technique is particularly effective and requires two vials, one smaller than the other.[3] The compound is dissolved in a small amount of a moderately non-volatile solvent and placed in the inner vial.[3] A more volatile solvent in which the compound is insoluble (the anti-solvent) is added to the outer vial.[3] The system is sealed, allowing the anti-solvent vapor to slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.[3][6]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature.[3] The solution is then allowed to cool slowly and undisturbed.[6] As the temperature decreases, the solubility of the compound also decreases, leading to the formation of crystals.[3] This method is effective for compounds that exhibit a significant change in solubility with temperature.

2. X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer in an X-ray diffractometer.[2][4] The crystal is then exposed to a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots of varying intensities.

The positions and intensities of these diffracted X-rays are recorded by a detector.[2] This data is then processed to determine the unit cell parameters, space group, and the arrangement of atoms within the crystal. The resulting electron density map is used to build and refine a three-dimensional model of the molecule.

Illustrative Crystallographic Data

While the specific crystallographic data for this compound is not available, Table 2 presents the data for a closely related isomer, 2,6-dimethyl-4-pyridone hemihydrate. This serves as an example of the type of information obtained from a successful crystal structure determination.

| Parameter | 2,6-dimethyl-4-pyridone hemihydrate |

| Formula | C₇H₉NO · 0.5H₂O |

| Molecular Weight | 132.16 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.4859 (17) |

| b (Å) | 14.3697 (19) |

| c (Å) | 7.732 (1) |

| V (ų) | 1387.3 (3) |

| Z | 8 |

| Temperature (K) | 120 |

| Radiation | Cu Kα |

Data obtained from the Cambridge Structural Database (CSD). It is important to note that hydroxypyridines can exist in tautomeric forms, and the solid-state structure may represent the pyridone form.

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for determining the crystal structure of a small organic molecule like this compound.

References

- 1. echemi.com [echemi.com]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 4. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]

- 5. How To [chem.rochester.edu]

- 6. rezalatifi.okstate.edu [rezalatifi.okstate.edu]

The Multimodal Mechanism of Action of 2,6-Dimethyl-3-hydroxypyridine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-3-hydroxypyridine, commonly known as Emoxypine or by its succinate salt trade name Mexidol®, is a synthetic compound with a broad spectrum of pharmacological effects, primarily centered on its potent antioxidant, antihypoxic, and membrane-protective properties.[1][2] Its unique molecular structure, comprising a 3-hydroxypyridine moiety and, in the case of Mexidol, a succinate component, underpins its multimodal mechanism of action.[3][4] This guide provides an in-depth analysis of its core mechanisms, detailing the molecular pathways, relevant experimental findings, and methodologies for its evaluation. The 3-hydroxypyridine component is primarily responsible for direct free-radical scavenging and membrane stabilization, while the succinate moiety plays a crucial role in enhancing cellular energy metabolism, particularly under hypoxic conditions.[2][4] This dual action allows it to influence key pathogenetic links in diseases associated with oxidative stress and mitochondrial dysfunction.[5][6]

Core Pharmacological Mechanisms

The therapeutic efficacy of this compound stems from a combination of interconnected mechanisms that protect cells from oxidative damage and energy deficit.

Antioxidant and Anti-Free Radical Activity

The primary and most well-documented mechanism is its function as a potent antioxidant.[5][7] This activity is twofold: direct radical scavenging and indirect enhancement of endogenous antioxidant systems.

-

Direct Action: The 3-hydroxypyridine structure enables the compound to directly interact with and neutralize a variety of free radicals, including lipid peroxide radicals and hydroxyl radicals.[8][9] It is a highly effective inhibitor of free radical-induced lipid peroxidation, a key process in cell membrane damage.[1][2][10] Unlike some antioxidants, it does not exhibit pro-oxidant effects.[8]

-

Indirect Action: The compound enhances the body's own antioxidant defenses by increasing the activity of key enzymes such as superoxide dismutase (SOD) and glutathione peroxidase.[8][10][11] Under hypoxic conditions, it upregulates the expression of the transcription factor Nrf2, which is responsible for coordinating the cellular response to oxidative stress.[8][11]

Membrane-Protective (Membranotropic) Action

This compound exhibits pronounced membrane-stabilizing effects.[8] It integrates into the lipid bilayer, reducing membrane viscosity and increasing its fluidity.[8] This physical stabilization has significant functional consequences:

-

Modulation of Receptors and Enzymes: By altering the physical state of the membrane, it modulates the activity of membrane-bound enzymes, ion channels, and receptor complexes.[2][8] This enhances ligand-receptor interactions, notably for the GABA-benzodiazepine and acetylcholine receptor complexes.[8][12]

-

Protection from Damage: The stabilization of the membrane structure protects it from damage induced by processes like lipid peroxidation and ischemia.[12][13]

Antihypoxic and Mitochondrial Energy-Modulating Effects

The succinate component of Mexidol is critical for its antihypoxic effects.[2][3] Under conditions of oxygen deficiency, where the primary NAD-dependent pathway of mitochondrial respiration is inhibited, succinate provides an alternative substrate.

-

Succinate-Oxidase Pathway Activation: Succinate is oxidized by succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[12] This process bypasses Complex I, allowing for the continued synthesis of ATP even when Complex I is impaired by hypoxia.[2][12]

-

SUCNR1 Receptor Activation: Succinate acts as a signaling molecule by activating its specific G-protein coupled receptor, SUCNR1 (also known as GPR91).[8][11] This activation triggers a cascade of biochemical reactions that increase the body's resistance to oxygen deficiency.[11]

-

Stimulation of Mitochondriogenesis: Course administration of the drug has been shown to induce cerebral mitochondriogenesis.[5][6] It upregulates the expression of the transcriptional coactivator PGC-1α and transcription factors NRF1 and TFAM, which are master regulators of mitochondrial biogenesis.[6][8]

Neuromodulatory Effects

The compound exerts significant influence on the central nervous system, which is mediated by its membrane-protective actions and direct effects on receptor complexes.

-

GABAergic Modulation: It has been shown to increase the binding interaction at the GABA-benzodiazepine receptor complex, which may contribute to its anxiolytic effects.[12]

-

Glutamate Excitotoxicity Reduction: Electrophysiological studies have demonstrated that it can inhibit ion currents through the NMDA receptor complex.[14] This action is crucial for protecting neurons from glutamate-induced excitotoxicity, a common pathway of cell death in ischemic stroke and neurodegenerative diseases.[8][14]

Key Signaling Pathway Modulation

The diverse effects of this compound are coordinated through the modulation of several key intracellular signaling pathways.

-

Nrf2/HIF-1α Axis: Under hypoxic and oxidative stress, the drug enhances the expression of transcription factors Nrf2 and HIF-1α.[3][8] Nrf2 orchestrates the antioxidant defense, while HIF-1α is crucial for long-term adaptation to hypoxia.[8]

-

PGC-1α Pathway: By activating PGC-1α, the drug stimulates the biogenesis of new mitochondria, enhancing the cell's energy-producing capacity and resilience.[3][6][8]

-

Neurotrophic Factor Upregulation: It promotes neuroregeneration by increasing the levels of key neurotrophic factors, including NGF, BDNF, IGF1, and VEGF, in areas of ischemic brain damage.[3][8]

Summary of Quantitative & Preclinical Data

While specific IC₅₀ or binding affinity values are not consistently reported in broad reviews, preclinical studies provide dose-dependent evidence for the drug's efficacy.

| Parameter | Species / Model | Dose / Concentration | Observed Effect | Reference |

| Antinecrotic Effect | Male albino rats (skin ischemia model) | 25 mg/kg for 3 days | Decreased activity of aspartate transaminase and creatine phosphokinase; arrested progression of skin necrosis. | [12] |

| Mitochondrial Respiration | Outbred albino rats (brain samples) | 5 mM | Stimulated respiratory activity of brain tissue. | [12] |

| NMDA Receptor Inhibition | Rat hippocampal slices | 2.5 - 5 mM | Depressed excitatory postsynaptic current by 94 ± 3%. | [14] |

| Cerebral Mitochondriogenesis | Young and aging male rats | 40 and 100 mg/kg (course injections) | Dose-dependent induction of SUCNR1 and protein markers of mitochondrial biogenesis (PGC-1α, NRF1, TFAM, etc.). | [6] |

Experimental Protocols

The following sections detail generalized protocols for key assays used to characterize the antioxidant properties of this compound. These are based on established methodologies and can be adapted for specific laboratory conditions.[15][16]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[16][17]

-

Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at ~517 nm.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Test Compound (this compound) stock solution in a suitable solvent (e.g., methanol or DMSO), serially diluted.

-

Standard antioxidant (e.g., Trolox, Ascorbic Acid).

-

-

Procedure (96-well plate format):

-

Prepare a series of dilutions of the test compound and standard.

-

In a 96-well plate, add 50 µL of each sample dilution to designated wells.

-

Add 150 µL of the DPPH solution to each well to initiate the reaction.[15]

-

Incubate the plate in the dark at room temperature for 30 minutes.[17]

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

-

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.[18]

-

Principle: The concentration of the MDA-TBA adduct is measured spectrophotometrically at ~532 nm to assess the extent of lipid peroxidation.

-

Model System: A lipid-rich medium susceptible to oxidation, such as a rat brain homogenate or a liposome suspension.

-

Reagents:

-

Phosphate buffer (PBS).

-

Pro-oxidant to induce peroxidation (e.g., FeSO₄/ascorbate solution).

-

Test Compound dilutions.

-

Trichloroacetic acid (TCA) solution.

-

Thiobarbituric acid (TBA) solution.

-

-

Procedure:

-

Prepare the reaction mixture containing the lipid source (e.g., brain homogenate) in PBS.

-

Add various concentrations of the test compound to the mixture.

-

Initiate lipid peroxidation by adding the pro-oxidant.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA solution to precipitate proteins.

-

Centrifuge the samples and collect the supernatant.

-

Add TBA solution to the supernatant and heat at 95-100°C for 30-60 minutes to develop the pink chromogen.

-

Cool the samples and measure the absorbance at 532 nm.

-

Quantify MDA levels against a standard curve and calculate the percentage inhibition of lipid peroxidation.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular oxidative stress.[15][16]

-

Principle: The assay uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). Antioxidants inhibit this oxidation.

-

Reagents:

-

Suitable cell line (e.g., HepG2).

-

DCFH-DA solution.

-

Radical initiator (e.g., AAPH).

-

Test Compound dilutions.

-

-

Procedure:

-

Plate cells in a 96-well plate and grow to confluence.

-

Wash the cells and incubate them with the test compound at various concentrations for 1 hour.[16]

-

Remove the treatment medium and load the cells with DCFH-DA solution.

-

Induce oxidative stress by adding the AAPH radical initiator.[16]

-

Immediately place the plate in a fluorescence plate reader (pre-heated to 37°C).

-

Measure fluorescence kinetically over 1 hour (Excitation: ~485 nm, Emission: ~538 nm).[16]

-

Calculate the area under the curve (AUC) for each concentration and determine the CAA value relative to a standard like quercetin.

-

Conclusion

The mechanism of action of this compound is multifaceted, targeting key pathological processes of oxidative stress, membrane instability, and energy failure. Its 3-hydroxypyridine core provides direct antioxidant and membrane-stabilizing effects, while the succinate moiety offers a powerful antihypoxic action by fueling mitochondrial respiration and activating protective signaling pathways. This combination of properties makes it a compound of significant interest for treating a wide range of conditions, from cerebrovascular disorders to neurodegenerative diseases. Further research focusing on quantitative structure-activity relationships and clinical trials will continue to elucidate its full therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Known and new concepts about the mechanism of action and spectrum of effects of Mexidol - Scientific articles and publications about the drug Mexidol® [mexidol.ru]

- 4. nbinno.com [nbinno.com]

- 5. Information about the drug Mexidol: development history, mechanism of action - Vectorpharm LLC [mexidol.ru]

- 6. [The effect of Mexidol on cerebral mitochondriogenesis at a young age and during aging] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mediasphera.ru [mediasphera.ru]

- 9. photos.imageevent.com [photos.imageevent.com]

- 10. researchgate.net [researchgate.net]

- 11. [A modern concept of antihypoxic and antioxidant effects of mexidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. euro-nootropics.com [euro-nootropics.com]

- 14. [Electrophysiological study of the mechanism of mexidol action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2,6-Dimethyl-3-hydroxypyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,6-dimethyl-3-hydroxypyridine core is a privileged scaffold in medicinal chemistry, giving rise to a class of compounds with a remarkable breadth of biological activities. These derivatives have demonstrated significant potential in therapeutic areas ranging from neuroprotection and anti-inflammatory action to antioxidant and anticancer effects. This in-depth technical guide provides a comprehensive overview of the key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Neuroprotective Effects

Derivatives of this compound have emerged as promising candidates for the treatment of neurodegenerative disorders and ischemic brain injury. Their neuroprotective mechanisms are often multifactorial, involving the modulation of calcium homeostasis and inhibition of calmodulin-dependent pathways.

Quantitative Data: Neuroprotective Activity

The neuroprotective efficacy of various this compound derivatives has been quantified in several in vitro and in vivo models. The following table summarizes key findings, with IC50 values representing the concentration of the compound required to achieve 50% of the maximal protective effect.

| Compound ID | Experimental Model | Outcome Measure | IC50 / Effect |

| CV-159 | Rat transient forebrain ischemia | Delayed neuronal death in hippocampal CA1 region | Significant protection at 5 and 10 mg/kg (p.o.)[1] |

| 3-EA | Glutamate Excitotoxicity (GluTox) in cortical cells | Intracellular Ca2+ ([Ca2+]i) increase | Significant stagnation of [Ca2+]i increase at 10 - 100 µM[2] |

| 3-EA | Oxygen-Glucose Deprivation (OGD) in cortical cells | Intracellular Ca2+ ([Ca2+]i) increase | Significant stagnation of [Ca2+]i increase at 10 - 100 µM[2] |

| Allicin | Amyloid β1-42 induced toxicity in SH-SY5Y cells | Cell Viability (MTT assay) | Markedly increased cell viability at 10, 50, and 100 µM[3] |

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol describes a common method for assessing the neuroprotective effects of this compound derivatives against a neurotoxin-induced challenge in the human neuroblastoma SH-SY5Y cell line.

1. Cell Culture and Seeding:

- Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

- Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4][5]

2. Compound Treatment and Neurotoxin Challenge:

- Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

- Pre-treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 2 hours).

- Induce neurotoxicity by adding a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide.

- Co-incubate the cells with the test compound and the neurotoxin for 24-48 hours.

3. Assessment of Cell Viability (MTT Assay):

- After the incubation period, remove the culture medium.

- Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][7]

- Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6][7][8]

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage relative to the untreated control cells.

Signaling Pathway: Neuroprotection via Calcium Homeostasis Modulation

Several this compound derivatives exert their neuroprotective effects by blocking L-type voltage-gated calcium channels (L-VGCCs) and subsequently inhibiting calmodulin (CaM)-dependent pathways. This action prevents the detrimental downstream effects of excessive intracellular calcium, such as the activation of apoptotic cascades.

Anti-inflammatory Activity

Certain derivatives of this compound have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Data: Anti-inflammatory Effects

The anti-inflammatory activity is often assessed in vivo using the carrageenan-induced paw edema model, where a reduction in paw swelling indicates an anti-inflammatory effect.

| Compound ID | Animal Model | Dosage | Time Point | % Inhibition of Edema |

| Compound 4c | Rat | 300 µmol/kg | 4 hours | 52.8%[9] |

| Indomethacin (Standard) | Rat | 10 mg/kg | 4 hours | 57.66%[8] |

| Compound 1 | Rat | 200 mg/kg | 4 hours | 96.31%[8] |

| Compound 3 | Rat | 200 mg/kg | 4 hours | 99.69%[8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of pharmacological agents.

1. Animal Preparation:

- Use adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g.

- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

- Fast the animals overnight before the experiment with free access to water.

2. Compound Administration:

- Administer the test this compound derivative or a standard anti-inflammatory drug (e.g., Indomethacin) intraperitoneally or orally.

- The control group receives the vehicle only.

3. Induction of Inflammation:

- Thirty minutes after compound administration, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[9][10][11]

4. Measurement of Paw Edema:

- Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[9][12]

- The difference in paw volume before and after carrageenan injection represents the degree of edema.

5. Data Analysis:

- Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw edema volume in the control group, and Vt is the average paw edema volume in the treated group.[13]

Experimental Workflow: COX-2 Inhibitor Screening

The following diagram illustrates the general workflow for screening compounds for their ability to inhibit the COX-2 enzyme.

Antioxidant Activity

Many this compound derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Quantitative Data: Antioxidant Capacity

The antioxidant activity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound ID | Assay | IC50 (µM) |

| Cinnamaldehyde derivative 2 | DPPH | > cinnamaldehyde |

| Cinnamaldehyde derivative 3 | DPPH | > cinnamaldehyde |

| Cinnamaldehyde derivative 5 | DPPH | > cinnamaldehyde |

| Ascorbic Acid (Standard) | DPPH | Lower than n-hexane extract of P. retrofractum Vahl.[10] |

| Trolox (Standard) | DPPH | RSD(r) of 1.8-2.2%[10] |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is a standard and rapid method for assessing the antioxidant capacity of chemical compounds.

1. Reagent Preparation:

- Prepare a stock solution of the test this compound derivative in a suitable solvent (e.g., methanol or ethanol).

- Prepare a fresh 0.1 mM solution of DPPH in the same solvent. The solution should have a deep purple color.[14]

2. Assay Procedure:

- In a 96-well microplate, add various concentrations of the test compound.

- Add the DPPH solution to each well.

- Include a control well containing only the solvent and the DPPH solution.

- Incubate the plate in the dark at room temperature for 30 minutes.[13][15]

3. Measurement and Data Analysis:

- Measure the absorbance of each well at 517 nm using a microplate reader.

- The scavenging of DPPH radicals by the antioxidant compound leads to a decrease in absorbance.

- Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the test compound.

- Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity

Emerging research has highlighted the potential of this compound derivatives as anticancer agents. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxic Effects

The anticancer activity of these compounds is typically evaluated in vitro against various cancer cell lines using the MTT assay to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.

| Compound ID | Cell Line | IC50 (µM) |

| Compound 11o | Capan-1 (Pancreatic adenocarcinoma) | 1.4[16] |

| Compound 7d | MCF-7 (Breast cancer) | 28.5 ± 3.5[12] |

| Compound 7a | LS180 (Colon adenocarcinoma) | 29.7 ± 4.7[12] |

| Compound 7a | MOLT-4 (T-lymphoblastic leukemia) | 17.4 ± 2.0[12] |

| Complex 1 | A-549 (Lung carcinoma) | 5.94 ± 0.58[16] |

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

1. Cell Seeding:

- Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 1 x 10⁴ cells/well.

- Incubate for 24 hours to allow for cell attachment.[5][8]

2. Compound Treatment: